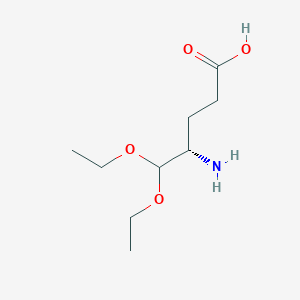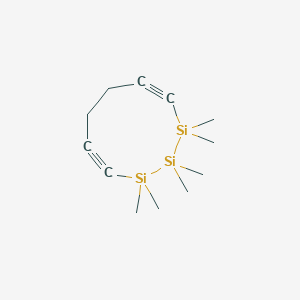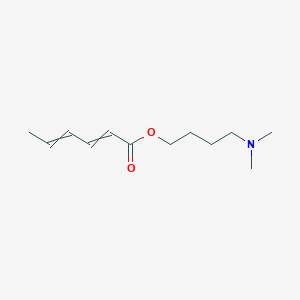![molecular formula C12H9ClN4 B14392590 6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine CAS No. 88066-78-8](/img/structure/B14392590.png)
6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolopyrazines, which are known for their diverse biological activities. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of 3-(chlorophenyl)isocyanate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . This reaction is carried out in toluene at temperatures ranging from 40 to 45°C for about an hour, yielding the desired product in high yields under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in molecular docking studies to understand its interaction with biological targets.
Industry: It is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival pathways . This inhibition leads to the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Foretinib: A multi-kinase inhibitor targeting c-Met and VEGFR-2, similar to the compound .
Uniqueness
6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific structural features and the presence of the 3-chlorophenyl group, which imparts distinct biological activities. Its ability to inhibit multiple kinases makes it a promising candidate for developing new therapeutic agents.
Properties
CAS No. |
88066-78-8 |
|---|---|
Molecular Formula |
C12H9ClN4 |
Molecular Weight |
244.68 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H9ClN4/c1-8-15-16-12-6-14-11(7-17(8)12)9-3-2-4-10(13)5-9/h2-7H,1H3 |
InChI Key |
UPYZWWDPGAMHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(N=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)
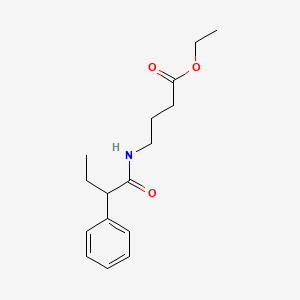
![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)
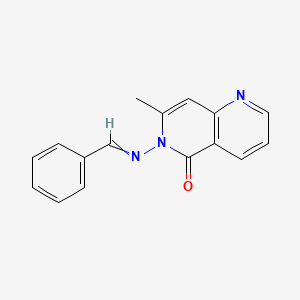
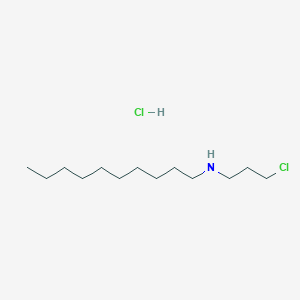
silane](/img/structure/B14392556.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
